REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[C:5]([S:10](Cl)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].[F:14][C:15]1[CH:16]=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=1.N1C=CC=CC=1>ClCCl>[C:1]([C:3]1[CH:4]=[C:5]([S:10]([NH:21][C:18]2[CH:17]=[CH:16][C:15]([F:14])=[CH:20][N:19]=2)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
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Name
|
|
Quantity
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3.37 g
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Type
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reactant
|
Smiles
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FC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
4.87 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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before concentrating in vacuo
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Type
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CUSTOM
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Details
|
The residue was triturated in hydrochloric acid (2 N aqueous solution, 100 mL) for 16 hours
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Duration
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16 h
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Type
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FILTRATION
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Details
|
The precipitate was filtered
|
Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)NC1=NC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |